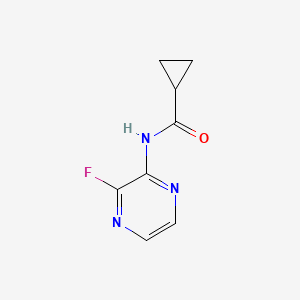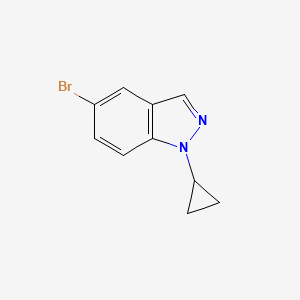![molecular formula C11H14FNO2 B11757716 [Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid is an organic compound that features a benzyl group substituted with a fluorine atom, an ethyl group, and an amino-acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-(2-fluoro-benzyl)-amino]-acetic acid typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with ethylamine to form the intermediate, ethyl-(2-fluoro-benzyl)-amine.
Introduction of the Acetic Acid Moiety: The intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [Ethyl-(2-fluoro-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity due to its electronegativity and ability to form hydrogen bonds. The amino-acetic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[Methyl-(2-fluoro-benzyl)-amino]-acetic acid: Similar structure but with a methyl group instead of an ethyl group.
[Ethyl-(2-chloro-benzyl)-amino]-acetic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
[Ethyl-(2-fluoro-phenyl)-amino]-acetic acid: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance metabolic stability, binding affinity, and selectivity, making this compound particularly valuable in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H14FNO2 |
|---|---|
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
2-[ethyl-[(2-fluorophenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C11H14FNO2/c1-2-13(8-11(14)15)7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3,(H,14,15) |
Clé InChI |
ZLNXCTKXWKRRDM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11757643.png)


![Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11757658.png)
![2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11757664.png)
![1H,2H,3H,4H,5H-pyrido[4,3-e][1,4]diazepine](/img/structure/B11757676.png)


![3-[3-(Chloromethyl)phenyl]pyridine hydrochloride](/img/structure/B11757697.png)

![N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B11757705.png)

![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)
